molecular formula C16H15N3OS B2868531 9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-38-0

9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2868531
CAS No.: 896344-38-0
M. Wt: 297.38
InChI Key: BYBYPGYGIYNMRW-UHFFFAOYSA-N
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Description

9-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a (2-methylphenyl)methylsulfanyl group at position 2. This scaffold is notable for its fused aromatic system, which combines pyridine and triazine rings.

Properties

IUPAC Name

9-methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-11-6-3-4-8-13(11)10-21-15-17-14-12(2)7-5-9-19(14)16(20)18-15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYPGYGIYNMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde and a sulfur-containing reagent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antiviral and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrido-triazine and pyrido-pyrimidine derivatives allow for meaningful comparisons. Below is a detailed analysis:

Structural Analogues

9-Methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

  • Core Structure : Pyrido[1,2-a][1,3,5]triazin-4-one (identical to the target compound).
  • Substituents : A phenylethylthio group at position 2 instead of the (2-methylphenyl)methylsulfanyl group.
  • Key Differences : The replacement of the aromatic (2-methylphenyl)methyl group with a ketone-containing phenylethyl chain likely reduces lipophilicity and alters metabolic stability. This compound’s synthesis is described in older literature (2004), but detailed biological data remain inaccessible .

9-Methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Core Structure: Pyrido[1,2-a]pyrimidin-4-one (differs from the triazinone core). Substituents: A 4-methylphenoxy group at position 2 and a thiazolidinone-based substituent at position 3. The thiazolidinone moiety may confer redox activity or metal-binding properties absent in the target compound .

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Core Structure: Pyrido[1,2-a]pyrimidin-4-one. Substituents: A piperazinyl group at position 2 and a tetrahydrofuran-linked thiazolidinone at position 3. Key Differences: The piperazinyl group increases basicity and solubility, while the tetrahydrofuran moiety may improve bioavailability compared to the target compound’s simpler (2-methylphenyl)methylsulfanyl group .

Physicochemical and Functional Comparisons

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one
Position 2 Substituent (2-Methylphenyl)methylsulfanyl (2-Oxo-2-phenylethyl)thio 4-Methylphenoxy 4-Methylpiperazinyl
Position 9 Substituent Methyl Methyl Methyl Methyl
Lipophilicity (Predicted) High (aromatic sulfanyl group) Moderate (ketone reduces lipophilicity) Moderate (phenoxy group) Low (piperazinyl enhances solubility)
Potential Bioactivity Enzyme inhibition (e.g., kinases) due to sulfur interactions Limited data Antioxidant/anti-inflammatory (thiazolidinone core) CNS targeting (piperazine as a CNS pharmacophore)

Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Analog 1, involving thiol-ether formation at position 2 .
  • Biological Relevance : Analog 3’s piperazinyl group demonstrates how nitrogen-rich substituents can enhance blood-brain barrier penetration, a property the target compound may lack due to its bulky aromatic substituent .
  • Stability: The thioether linkage in the target compound may confer greater metabolic stability compared to Analog 2’s thiazolidinone ring, which is prone to oxidation .

Biological Activity

9-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with specific functional groups that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4OS with a molecular weight of approximately 298.36 g/mol. The presence of a methyl group and a sulfanyl group enhances its interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites. This mechanism prevents substrate interaction and catalytic action, impacting metabolic processes and signaling pathways relevant to various diseases, including cancer and metabolic disorders .
  • Anticancer Potential : Preliminary studies suggest that the compound may have selective antitumor effects, potentially through the inhibition of thioredoxin reductase (TrxR), which is implicated in carcinogenesis and cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. This interaction can modulate critical biological pathways:

  • Targeting Metabolic Pathways : The compound's binding affinity to enzymes involved in metabolic processes can lead to altered metabolic rates and potentially inhibit tumor growth .
  • Signal Transduction Modulation : By affecting signaling pathways, this compound may influence cellular responses to external stimuli, which is crucial in the context of cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on specific tumor cells compared to control groups.

Cell LineIC50 (µM)Notes
Mia PaCa-215Significant inhibition observed
PANC-112Selective activity noted
RKO18Moderate efficacy

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with TrxR. The results showed that it effectively inhibited TrxR activity in vitro:

CompoundIC50 (µM)Mechanism
This compound10Competitive inhibition

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